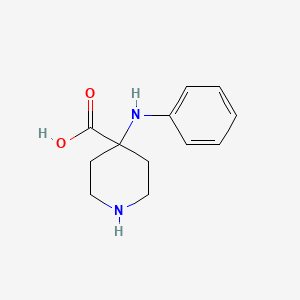

4-Anilinoisonipecotic acid

Beschreibung

Historical Context and Evolution of Research on the Piperidine-4-carboxylic Acid Scaffold

The piperidine (B6355638) ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals. youtube.com This six-membered nitrogen-containing heterocycle is a key building block in drug discovery, with piperidine-containing compounds representing a significant portion of approved drugs. youtube.com The development of efficient synthetic methods for creating substituted piperidines has been a long-standing focus of modern organic chemistry. youtube.com

Within this broad class of compounds, the piperidine-4-carboxylic acid scaffold (also known as isonipecotic acid) has been a subject of considerable research. Its derivatives have been explored for a wide range of pharmacological activities. Early research into piperidine derivatives laid the groundwork for the synthesis and investigation of more complex structures like 4-anilinoisonipecotic acid. The ability to modify the scaffold at various positions has allowed for the creation of large libraries of compounds for biological screening.

Significance of the Anilino Moiety in Chemical Design and Modification

The aniline (B41778) group, an amino group attached to a benzene (B151609) ring, is a common feature in many drug candidates due to its versatile chemical nature and ability to interact with biological targets. rsc.orgrsc.org However, the presence of an aniline moiety can also present challenges in drug design, such as metabolic instability and potential toxicity. rsc.orgrsc.orgnih.gov This has led to significant research into the strategic use and modification of the aniline group to optimize the pharmacological properties of drug-like molecules. rsc.orgrsc.org

Overview of Major Academic Research Themes Pertaining to this compound

Academic research on this compound and its derivatives has primarily centered on their potential as therapeutic agents. A significant area of investigation has been their role as monoamine neurotransmitter re-uptake inhibitors. chemicalbook.com This has implications for the development of treatments for central nervous system disorders such as depression and anxiety. chemicalbook.com

Another key research theme is the exploration of these compounds as scaffolds for the development of novel inhibitors for various enzymes. For instance, derivatives of the related piperidine-4-carboxamide have been investigated as inhibitors of enzymes like carbonic anhydrase. chemicalbook.com The synthesis of diverse libraries of this compound derivatives allows for structure-activity relationship (SAR) studies, which are crucial for optimizing potency and selectivity towards specific biological targets.

Furthermore, the synthesis of such compounds contributes to the broader field of organic and medicinal chemistry by providing new methodologies and building blocks for the construction of complex molecules with potential biological activity.

Interactive Data Tables

Below are tables detailing some of the known physicochemical and spectral properties of related compounds, which provide a reference for the characteristics of the this compound scaffold.

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Isonicotinic acid | 55-22-1 | C6H5NO2 | 123.11 | 314-319 |

| 4-Aminobenzoic acid | 150-13-0 | C7H7NO2 | 137.14 | 187-189 |

| 4-Anilino-4-oxobutanoic acid | 102-14-7 | C10H11NO3 | 193.20 | 149-153 |

Table 2: Spectral Data of a Related Anilino Compound

| Compound | 1H NMR (DMSO-d6, δ, ppm) | 13C NMR (DMSO-d6, δ, ppm) |

| 2-Amino-phenol | 8.89 (s, 1H), 6.61-6.62 (m, 1H), 6.55-6.57 (m, 1H), 6.50-6.53 (m, 1H), 6.36-6.38 (m, 1H), 4.43 (s, 2H) | 144.4, 136.9, 119.9, 116.9, 114.9, 114.8 |

Eigenschaften

IUPAC Name |

4-anilinopiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-11(16)12(6-8-13-9-7-12)14-10-4-2-1-3-5-10/h1-5,13-14H,6-9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJFNINHULHMLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(=O)O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Anilinoisonipecotic Acid

Strategic Approaches to the Synthesis of the 4-Anilinoisonipecotic Acid Core

The construction of the sterically hindered quaternary carbon center bearing both an aniline (B41778) and a carboxylic acid group on a piperidine (B6355638) ring presents a significant synthetic challenge. Research has led to the development of several key strategies to build this core structure.

Early Synthetic Routes and Their Conceptual Basis

Early synthetic strategies for obtaining the this compound scaffold were often extensions of methodologies developed for related 4-anilinopiperidine compounds. A foundational and conceptually straightforward approach has been the Strecker synthesis, starting from a suitably N-substituted 4-piperidone (B1582916). nih.govgoogle.com This method involves a one-pot reaction of the ketone with aniline and a cyanide source, typically potassium cyanide, to form an α-aminonitrile. nih.gov The subsequent hydrolysis of the nitrile group to a carboxylic acid is a critical step that has historically been fraught with difficulties.

These early routes, while successful in demonstrating the feasibility of synthesizing the this compound core, were often hampered by low efficiency, harsh reaction conditions, and limited scalability.

Modern Advancements in Efficiency and Selectivity

Recognizing the limitations of early synthetic methods, modern approaches have focused on improving efficiency and selectivity, primarily through the use of protective group strategies. A significant advancement has been the use of the tert-butyl ester as a protecting group for the carboxylic acid functionality. nih.govmdpi.com

The table below summarizes a modern synthetic sequence for a derivative of this compound, highlighting the use of a tert-butyl ester protecting group.

| Step | Reactant | Reagents and Conditions | Product | Yield | Reference |

| 1 | 1-Benzyl-4-phenylamino-4-piperidinecarboxylic acid | N,N-Dimethylformamide di-tert-butyl acetal | tert-Butyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | 71% | nih.gov |

| 2 | tert-Butyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | Propionyl chloride, N-ethyldiisopropylamine, Chloroform, reflux | tert-Butyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-benzyl-4-piperidinecarboxylate | 60% | nih.gov |

This demonstrates how modern strategies have overcome the challenges of the past, enabling more practical and efficient access to the this compound core and its derivatives.

Convergent and Divergent Synthetic Strategies

The synthesis of the this compound core is most commonly achieved through a convergent strategy . In this approach, the piperidine ring serves as the central scaffold, which is then functionalized. The key bond formations typically involve the creation of the C4-aniline and C4-carboxyl bonds onto a pre-existing 4-piperidone ring. The most prevalent example is the Strecker synthesis, where the piperidone, aniline, and a cyanide source converge in a single step to form the α-aminonitrile intermediate. nih.govgoogle.com This intermediate contains the complete carbon and nitrogen framework of the final product, which is then revealed through subsequent hydrolysis. This convergent approach is efficient as it rapidly builds molecular complexity.

A divergent strategy , in contrast, would involve the synthesis of a common intermediate that can be elaborated into a variety of different final products. In the context of this compound, one could envision a scenario where a fully functionalized piperidine ring, perhaps with orthogonal protecting groups on the piperidine nitrogen, the aniline nitrogen, and the carboxylic acid, is synthesized. From this central intermediate, a diverse library of compounds could be generated by selectively deprotecting and modifying each functional group. For instance, the piperidine nitrogen could be alkylated with various substituents, the aniline nitrogen could be acylated with different acyl groups, and the carboxylic acid could be converted into a range of esters or amides. While the syntheses described in the literature often focus on a specific target, the use of a protected this compound core, such as the tert-butyl ester, can be seen as a starting point for a limited divergent synthesis of various N-alkylated or N-acylated derivatives. nih.gov

Considerations for Chemo- and Regioselectivity in Synthesis

The synthesis of this compound and its derivatives requires careful control of chemo- and regioselectivity. Several key challenges arise due to the presence of multiple reactive sites within the molecule.

Chemoselectivity: A primary challenge is the selective functionalization of the two nitrogen atoms: the piperidine nitrogen and the exocyclic aniline nitrogen. The aniline nitrogen is generally less nucleophilic than the piperidine nitrogen, but its reactivity can be modulated by substituents on the phenyl ring. In the synthesis of many derivatives, such as those related to fentanyl, N-acylation is a common step. Achieving selective acylation of the aniline nitrogen in the presence of the piperidine nitrogen is crucial. This is often accomplished by first protecting the more nucleophilic piperidine nitrogen, for example as a benzyl (B1604629) or Boc-protected amine, before proceeding with the acylation of the aniline nitrogen. nih.gov

Another aspect of chemoselectivity is evident in the reduction steps. For example, in the original Janssen synthesis of fentanyl, a Schiff base is reduced with lithium aluminum hydride without affecting the N-benzyl group. google.com

Regioselectivity: Regioselectivity is a key consideration when modifying the aniline ring. For instance, the synthesis of fentanyl analogues with substituents on the aniline ring requires directed electrophilic aromatic substitution or the use of pre-substituted anilines. federalregister.gov

Furthermore, in derivatization reactions, the presence of multiple functional groups necessitates selective reactions. For example, during the hydrolysis of an ester group at the C4 position, care must be taken to avoid the cleavage of an N-acyl group, which can occur via an acyl-shift mechanism, especially under harsh basic conditions. nih.gov The use of mild cleavage conditions, such as those for a tert-butyl ester, is therefore advantageous for maintaining the integrity of other functional groups. nih.gov

Derivatization Strategies of this compound

Once the this compound core is synthesized, its functional groups can be further modified to produce a wide range of derivatives. The carboxylic acid moiety is a particularly versatile handle for such derivatization.

Functionalization at the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group of this compound can be readily converted into esters and amides, which can significantly alter the compound's physicochemical properties and biological activity.

Esterification: Esterification is a common transformation and is often a part of the synthetic sequence itself, as seen with the use of methyl or tert-butyl esters. nih.gov The carboxylic acid can be esterified using standard methods, such as reaction with an alcohol in the presence of an acid catalyst or by conversion to an acyl chloride followed by reaction with an alcohol. For example, the free acid can be converted to its methyl ester, which is a common precursor for further reactions. nih.gov The choice of ester group can be critical, as simple alkyl esters like methyl or ethyl esters have been shown to be difficult to hydrolyze back to the acid without causing side reactions, particularly when an N-acyl group is present. nih.gov

Amidation: The conversion of the carboxylic acid to an amide is another important derivatization. This can be achieved by first activating the carboxylic acid and then reacting it with a primary or secondary amine. Common activating agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or uronium/phosphonium salt-based coupling reagents such as HATU, HBTU, and PyBOP. nih.gov These methods are widely used in peptide synthesis and are well-suited for the amidation of this compound. For example, new 4-anilidopiperidine analogues have been synthesized by coupling various amino acids to a related piperidine core using BOP/HOBt/NMM (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate/1-hydroxybenzotriazole/N-methylmorpholine) as the coupling system. nih.gov

Alternatively, the carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine. rsc.org This is a robust method for forming amides, though the reactivity of the acyl chloride requires careful handling.

The table below provides examples of common reagents used for the amidation of carboxylic acids, which are applicable to this compound.

| Amidation Method | Coupling Reagents | Typical Conditions | Reference |

| Carbodiimide Coupling | EDC, DCC with HOBt | Organic solvent (e.g., DMF, DCM), room temperature | nih.gov |

| Uronium/Phosphonium Salt Coupling | HATU, HBTU, PyBOP, BOP | Organic solvent (e.g., DMF), base (e.g., DIPEA, NMM) | nih.gov |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride | Anhydrous conditions, followed by addition of amine | rsc.org |

These derivatization strategies at the carboxylic acid moiety allow for the systematic modification of the this compound scaffold, enabling the exploration of structure-activity relationships and the development of new compounds with tailored properties.

Substitutions and Modifications on the Anilino Group

The secondary amine of the anilino group in this compound derivatives is a key site for chemical modification, most notably through acylation. This transformation is a critical step in the synthesis of numerous potent analgesics. The reaction typically involves treating the anilino-ester precursor with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base or after conversion to a more reactive form.

For instance, the acylation of a 1-benzyl-4-anilino-4-piperidinecarboxylic acid methyl ester can be achieved using propionyl chloride in a solvent like dichloroethane. The reaction is often heated to reflux to ensure completion. nih.gov Similarly, in syntheses starting from N-BOC-4-piperidinone, the resulting anilino intermediate is acylated with propionyl chloride. oup.com This acylation converts the aniline nitrogen into an anilide, a fundamental structural feature in many of its pharmacologically active derivatives.

Table 1: Examples of Anilino Group Acylation

| Starting Material | Acylating Agent | Product | Reference |

|---|---|---|---|

| tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | Propionyl chloride | tert-Butyl 4-(N-phenylpropionamido)piperidine-1-carboxylate | oup.com |

| 1-Benzyl-4-anilino-4-piperidinecarboxylic acid methyl ester | Propionyl chloride | 1-Benzyl-4-(N-phenylpropionylamino)piperidine-4-carboxylic acid methyl ester | nih.gov |

Transformations and Alkylation at the Piperidine Nitrogen Atom

The nitrogen atom within the piperidine ring of this compound and its precursors is a nucleophilic center that readily undergoes N-alkylation. This reaction is pivotal for introducing various substituents that significantly influence the pharmacological profile of the final compound. The choice of alkylating agent and reaction conditions can be tailored to achieve specific synthetic goals.

A common strategy involves the alkylation of a deprotected piperidine nitrogen with an alkyl halide. For example, 4-anilinopiperidine (4-ANPP) can be reacted with a phenethyl halide, such as 2-phenethyl bromide, under strongly alkaline conditions to yield 4-anilino-N-phenethylpiperidine. acs.orgwikipedia.org The reaction is typically conducted at elevated temperatures. acs.org Alternatives to strong bases like sodium hydroxide (B78521) include cesium carbonate in a solvent like acetonitrile (B52724), which facilitates the alkylation of the piperidine nitrogen in N-phenyl-N-(piperidin-4-yl)propionamide with (2-bromoethyl)benzene. oup.com

Protecting groups are often employed to control reactivity. A tert-butyl ester can be used to protect the carboxylic acid function, allowing for selective N-alkylation of the piperidine ring before its removal under mild conditions. rsc.org General procedures for the N-alkylation of piperidines often involve reacting the secondary amine with an alkyl halide in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (Hünig's base), or a weaker base like potassium carbonate in a polar aprotic solvent like DMF. mdpi.com

Table 2: Selected N-Alkylation Reactions of this compound Precursors

| Piperidine Precursor | Alkylating Agent | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| 4-Anilinopiperidine (4-ANPP) | 2-Phenethyl bromide | 100% Sodium hydroxide | 4-Anilino-N-phenethylpiperidine | acs.orgwikipedia.org |

| N-phenyl-N-(piperidin-4-yl)propionamide | (2-Bromoethyl)benzene | Cesium carbonate / Acetonitrile | Fentanyl | oup.com |

| Piperidine (general) | Alkyl halide | K2CO3 / DMF | N-Alkylpiperidine | mdpi.com |

Stereoselective Derivatization Approaches

This compound possesses a chiral center at the C4 position of the piperidine ring. The synthesis of enantiomerically pure derivatives is of significant interest, as different enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles. researchgate.net While specific studies detailing the stereoselective derivatization of this compound itself are not extensively documented in the reviewed literature, established chemical principles for chiral resolution are applicable.

One of the most common methods for resolving a racemic mixture is through the formation of diastereomeric salts. mdpi.com This process involves reacting the racemic compound with a single enantiomer of a chiral resolving agent. mdpi.comresearchgate.net Since this compound contains both a carboxylic acid group and an amino group, it can be resolved by reacting it with either a chiral base (e.g., 1-phenylethylamine) to form salts at the carboxylic acid, or a chiral acid (e.g., tartaric acid) to form salts at the anilino nitrogen. mdpi.com These resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. mdpi.com

Another powerful technique is chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC). oup.comacs.org This method involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. acs.org This approach has been successfully used for the resolution of various racemic pharmaceuticals and their intermediates. oup.comacs.org

Mechanistic Investigations of Reactions Involving this compound

Understanding the reaction mechanisms and pathways for the synthesis and transformation of this compound is crucial for optimizing reaction conditions, improving yields, and controlling selectivity.

Elucidation of Key Reaction Pathways and Intermediates

The synthesis of the 4-anilinopiperidine core often proceeds through several established pathways, each involving key intermediates.

One major route is the Strecker synthesis . This pathway typically begins with the condensation of a 1-substituted-4-piperidone with aniline to form a Schiff's base intermediate. tandfonline.com This imine is then treated with a cyanide source, such as potassium cyanide, to form an α-aminonitrile. nih.govtandfonline.com This aminonitrile is a stable and key intermediate that can be isolated. Subsequent hydrolysis of the nitrile group, often under strong acidic conditions (e.g., concentrated sulfuric acid), first yields an anilino-amide, which can then be further hydrolyzed to the desired this compound. nih.gov

A second common pathway is reductive amination . This approach involves the direct reaction of a 4-piperidone derivative with aniline in the presence of a reducing agent. oup.com The reaction proceeds via the in-situ formation of a Schiff's base or enamine, which is then immediately reduced to form the 4-anilino-piperidine product. tandfonline.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) being a mild and effective choice for this transformation. oup.com

In syntheses where the piperidine nitrogen is protected, for example with a tert-butoxycarbonyl (Boc) group, a crucial step is the deprotection to liberate the secondary amine for subsequent alkylation. The use of 4M HCl in 1,4-dioxane (B91453) has been reported as an effective system for this BOC deprotection. oup.com

Kinetic Studies of Relevant Transformations

While the synthetic routes to this compound and its derivatives are well-established, detailed kinetic studies of these specific chemical transformations are not widely reported in the surveyed scientific literature. Such studies, which would determine reaction rates, rate laws, and activation energies for key steps like N-alkylation or acylation, are essential for large-scale process optimization and control. While pharmacokinetic and pharmacodynamic studies of final drug products are more common, the fundamental kinetic data for the underlying synthetic reactions remains a specialized area with limited publicly available information. nih.gov

Stereochemical Investigations and Conformational Analysis of 4 Anilinoisonipecotic Acid

Chirality and Stereoisomerism in 4-Anilinoisonipecotic Acid Systems

Chirality is a fundamental concept in stereochemistry, referring to a molecule that is non-superimposable on its mirror image. libretexts.org Molecules possessing this property are termed chiral, and the two non-superimposable mirror images are known as enantiomers. masterorganicchemistry.com The most common source of chirality in organic molecules is the presence of a stereocenter, typically a carbon atom bonded to four different groups. masterorganicchemistry.com

In the case of this compound, the carbon atom at the 4-position of the piperidine (B6355638) ring is a potential stereocenter. This is because it is bonded to four different substituents: a hydrogen atom, the anilino group, the carboxylic acid group, and the rest of the piperidine ring. Consequently, this compound can exist as a pair of enantiomers, the (R)- and (S)-isomers.

The presence of a single stereocenter means that this compound can have up to 2^n stereoisomers, where n is the number of stereocenters. masterorganicchemistry.com For this compound, with n=1, there are 2^1 = 2 possible stereoisomers (one pair of enantiomers).

Stereoisomers that are not mirror images of each other are called diastereomers. Diastereomers arise when a molecule has two or more stereocenters. tru.ca While this compound itself only has one stereocenter, derivatives with additional chiral centers would exhibit diastereomerism.

| Term | Definition | Relevance to this compound |

| Stereoisomers | Isomers with the same molecular formula and connectivity but different spatial arrangements of atoms. libretexts.org | This compound exists as stereoisomers. |

| Chirality | The property of a molecule being non-superimposable on its mirror image. libretexts.org | This compound is a chiral molecule. |

| Stereocenter | An atom (usually carbon) bonded to four different groups. masterorganicchemistry.com | The C4 atom of the piperidine ring is a stereocenter. |

| Enantiomers | A pair of non-superimposable mirror-image stereoisomers. masterorganicchemistry.com | (R)-4-anilinoisonipecotic acid and (S)-4-anilinoisonipecotic acid are enantiomers. |

| Diastereomers | Stereoisomers that are not mirror images of each other. | Would be relevant for substituted derivatives of this compound with additional stereocenters. |

Conformational Preferences and Dynamics of the Piperidine Ring System

The piperidine ring, a six-membered saturated heterocycle, is not planar and adopts various non-planar conformations to relieve ring strain. The most stable and predominant conformation is the chair conformation. nih.gov In the chair conformation, the substituents on the ring can occupy either axial or equatorial positions.

For 4-substituted piperidines like this compound, the chair conformation is the most stable. The large anilino and carboxylic acid groups at the 4-position will have a strong preference for the equatorial position to minimize steric hindrance. The axial position is more sterically crowded due to 1,3-diaxial interactions with the axial hydrogens at the 2- and 6-positions of the ring.

The piperidine ring can undergo a conformational change known as ring inversion or ring flipping, where one chair conformation converts into another. During this process, axial substituents become equatorial, and equatorial substituents become axial. However, for this compound, the chair conformation with both the anilino and carboxylic acid groups in equatorial positions is significantly lower in energy and therefore highly favored.

Influence of Substituents and Annelation on Conformational Equilibrium

The conformational equilibrium of the piperidine ring can be significantly influenced by the nature and position of substituents. In the case of this compound, the bulky anilino and carboxylic acid groups at the 4-position dictate the preference for the chair conformation with these groups in the equatorial orientation.

Further substitution on the piperidine ring or the aniline (B41778) ring can introduce additional steric and electronic effects, potentially altering the conformational landscape. For example, the introduction of a large substituent at the 1-position (the nitrogen atom) could lead to steric interactions that influence the ring's conformation.

Annelation, the fusion of another ring to the piperidine scaffold, would drastically restrict the conformational flexibility of the piperidine ring. documentsdelivered.com Depending on the size and nature of the fused ring, the chair conformation might be distorted or locked into a specific geometry.

Methodologies for Stereochemical Assignment and Conformational Elucidation in Research

A variety of analytical techniques are employed to determine the stereochemistry and conformational preferences of molecules like this compound.

For Stereochemical Assignment:

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained.

Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase to separate enantiomers, allowing for their quantification and isolation. sielc.com The elution order can sometimes be correlated with the absolute configuration by comparison with standards.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These spectroscopic techniques measure the differential absorption of left and right circularly polarized light by chiral molecules and can be used to determine the absolute configuration by comparing experimental spectra with theoretical calculations.

For Conformational Elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: One- and two-dimensional NMR techniques are powerful tools for studying the conformation of molecules in solution. Coupling constants (J-values) and Nuclear Overhauser Effect (NOE) data can provide information about the relative orientation of atoms and the preferred conformation of the piperidine ring.

Computational Modeling: Molecular mechanics and quantum chemical calculations are used to predict the relative energies of different conformations and to model the conformational dynamics of the molecule. These theoretical studies complement experimental data.

| Technique | Application | Information Obtained |

| X-ray Crystallography | Stereochemical Assignment | Absolute configuration, bond lengths, and angles in the solid state. |

| Chiral HPLC | Stereochemical Assignment & Separation | Separation and quantification of enantiomers. sielc.com |

| VCD/ECD Spectroscopy | Stereochemical Assignment | Absolute configuration in solution. |

| NMR Spectroscopy | Conformational Elucidation | Torsional angles, interatomic distances, and conformational equilibrium in solution. |

| Computational Modeling | Conformational Elucidation | Relative energies of conformers and transition states for conformational changes. |

Computational and Theoretical Studies on 4 Anilinoisonipecotic Acid

Quantum Mechanical Calculations and Electronic Structure Analysis

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. mdpi.com These methods, which solve the Schrödinger equation for a given molecular system, can elucidate a variety of electronic properties that dictate the behavior of 4-Anilinoisonipecotic acid.

Detailed research findings on the electronic structure of this compound itself are not extensively published. However, the principles of QM calculations can be applied to predict its key electronic descriptors. A typical approach would involve Density Functional Theory (DFT) calculations, which offer a good balance between accuracy and computational cost.

Key Electronic Properties Investigated via QM:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.

Electron Density Distribution: QM calculations can map the electron density surface, revealing the electron-rich and electron-poor regions of the molecule. For this compound, the nitrogen and oxygen atoms are expected to be electron-rich, while the hydrogen atoms of the carboxylic acid and amine groups will be electron-poor.

Electrostatic Potential (ESP) Map: The ESP map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red or orange) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. This information is critical for understanding intermolecular interactions, such as binding to a biological target.

Partial Atomic Charges: These calculations assign a partial charge to each atom in the molecule, quantifying the local electronic environment. This data is essential for molecular mechanics force fields used in larger-scale simulations.

A hypothetical table of calculated electronic properties for this compound, based on typical values for similar organic molecules, is presented below.

| Electronic Property | Hypothetical Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Molecular Modeling and Simulation Approaches for Conformational Analysis

The three-dimensional structure of a molecule is intimately linked to its biological activity. This compound possesses significant conformational flexibility due to the piperidine (B6355638) ring and the rotatable bonds connecting the aniline (B41778) and carboxylic acid groups. Molecular modeling and simulation are employed to explore the accessible conformations and identify the low-energy (and therefore most probable) shapes the molecule will adopt.

Conformational analysis of similar piperidine-containing molecules has been performed using a combination of techniques. nih.govnih.gov For this compound, a systematic or stochastic conformational search would be the first step. This would be followed by energy minimization of the identified conformers using molecular mechanics force fields (like MMFF94 or AMBER) or more accurate QM methods.

Key Aspects of Conformational Analysis:

Torsional Angles: The rotation around the C-N bond of the aniline group and the C-C bond of the carboxylic acid group will generate a multitude of conformers. The relative energies of these rotamers are calculated to determine the preferred orientations.

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the carboxylic acid proton and the aniline nitrogen, or with the piperidine nitrogen, can significantly influence the conformational preference and should be investigated.

The results of a conformational analysis can be summarized in a potential energy surface plot, showing the energy of the molecule as a function of key torsional angles. A simplified table representing hypothetical low-energy conformers is shown below.

| Conformer | Piperidine Ring | Aniline Orientation | Carboxylic Acid Orientation | Relative Energy (kcal/mol) |

| 1 | Chair | Equatorial | Equatorial | 0.0 |

| 2 | Chair | Axial | Equatorial | 1.5 |

| 3 | Twist-Boat | - | - | 5.8 |

Prediction of Reactivity and Mechanistic Pathways through Computational Chemistry

Computational chemistry can predict the most likely sites of reaction on a molecule and help to elucidate the mechanisms of chemical transformations. For this compound, this is particularly useful for understanding its stability, metabolism, and potential for derivatization.

Methods for Reactivity Prediction:

Fukui Functions: Derived from DFT, Fukui functions identify the regions of a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. This provides a more nuanced view of reactivity than electrostatic potential maps alone.

Transition State Searching: To understand a chemical reaction, such as the synthesis of a derivative from this compound, computational chemists can model the entire reaction pathway. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of the reaction.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing insights into how it might interact with other molecules, such as solvents or reactants.

For instance, the synthesis of amides from the carboxylic acid group or the alkylation of the piperidine nitrogen are common reactions. Computational studies could compare the activation energies for these reactions to predict which one is more favorable under specific conditions.

In Silico Screening and Library Design Principles Based on this compound Scaffolds

The core structure of this compound can serve as a scaffold for the development of new bioactive compounds. In silico screening and library design are computational strategies to explore the chemical space around this scaffold and prioritize molecules for synthesis and testing. tandfonline.com This approach has been successfully applied to piperidine derivatives targeting various receptors, including opioid receptors. nih.gov

Principles of Library Design:

Scaffold Hopping and Decoration: Starting with the this compound scaffold, new virtual libraries of compounds can be generated by adding different substituents at various positions (e.g., on the aniline ring, the piperidine nitrogen, or by converting the carboxylic acid to other functional groups).

Pharmacophore Modeling: If a known active compound or a receptor binding site structure is available, a pharmacophore model can be developed. This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups) required for biological activity. Virtual libraries based on the this compound scaffold can then be screened to see which molecules fit the pharmacophore model.

Molecular Docking: This is a powerful technique where virtual compounds are computationally "docked" into the binding site of a target protein. nih.gov A scoring function is used to estimate the binding affinity of each compound. This allows for the ranking of large numbers of virtual molecules and the selection of the most promising candidates for further investigation. For example, derivatives of this compound could be docked into the mu-opioid receptor to predict their potential as analgesics. tandfonline.com

A hypothetical workflow for an in silico screening campaign is outlined below.

| Step | Description | Computational Tools | Output |

| 1 | Virtual Library Generation | Software for chemical enumeration | A set of virtual compounds based on the this compound scaffold. |

| 2 | Filtering by Drug-Likeness | Lipinski's Rule of Five, ADMET prediction software | A smaller, more focused library of compounds with favorable properties. |

| 3 | Pharmacophore-Based Screening | Pharmacophore modeling software | A subset of compounds that match the key features for activity. |

| 4 | Molecular Docking | Docking programs (e.g., AutoDock, Glide) | A ranked list of compounds based on their predicted binding affinity to the target. |

Through these computational and theoretical approaches, a comprehensive understanding of this compound can be built, from its fundamental electronic properties to its potential as a building block for new medicines.

4 Anilinoisonipecotic Acid As a Synthetic Scaffold and Intermediate in Complex Molecule Synthesis

Role as a Building Block in Target-Oriented Synthesis

Target-oriented synthesis (TOS) focuses on the efficient and strategic construction of a specific, often complex, biologically active molecule. nih.gov In this context, 4-anilinoisonipecotic acid derivatives serve as crucial building blocks, most notably in the synthesis of potent opioid analgesics. The core structure of these derivatives is a key pharmacophore that is integral to the activity of numerous synthetic opioids.

The synthesis of fentanyl and its analogues provides a prominent example of the utility of this compound-related structures. wikipedia.orgnih.gov Different synthetic routes, such as the Janssen and Siegfried methods, ultimately converge on the formation of N-phenyl-N-(piperidin-4-yl)propionamide (norfentanyl) or 4-anilino-N-phenethylpiperidine (ANPP), which are immediate precursors to fentanyl. federalregister.gov The Gupta method, in particular, highlights the importance of 4-anilinopiperidine, a closely related precursor, in the synthesis of ANPP. federalregister.gov

The general synthetic scheme often involves the initial preparation of a protected 4-anilinopiperidine derivative, which can then be elaborated through a series of chemical steps to introduce the desired substituents. For instance, the synthesis of various 4-anilidopiperidine analgesics like Carfentanil, Sufentanil, and Alfentanil can proceed through intermediates derived from 4-anilinopiperidine structures. google.com A common strategy involves the conversion of a nitrile group at the 4-position to an ester, which can then be further modified. google.com

The incorporation of the 4-phenylpiperidine (B165713) pharmacophore, which is also found in morphine, into 4-anilidopiperidines has led to the development of novel classes of potent opioid analgesic and anesthetic agents. nih.gov This highlights the strategic use of the this compound scaffold in designing molecules with specific pharmacological profiles. The synthesis of these complex molecules often involves a multi-step sequence where the this compound core provides a reliable and versatile starting point.

Table 1: Examples of Opioid Analgesics Synthesized from this compound Derivatives

| Compound | Key Synthetic Intermediate | Therapeutic Use |

|---|---|---|

| Fentanyl | 4-anilino-N-phenethylpiperidine (ANPP) | Analgesic, Anesthetic |

| Carfentanil | Anilino methyl ester intermediate | Veterinary Anesthetic |

| Sufentanil | Anilino methyl ester intermediate | Analgesic, Anesthetic |

| Alfentanil | Anilino methyl ester intermediate | Analgesic, Anesthetic |

| Remifentanil | Anilino methyl ester intermediate | Analgesic, Anesthetic |

Application in Divergent Synthesis and Combinatorial Library Generation

Divergent synthesis is a powerful strategy that allows for the creation of a wide variety of structurally distinct molecules from a common intermediate. The this compound scaffold is well-suited for this approach due to its multiple points of functionalization. The secondary amine, the carboxylic acid, and the aromatic ring of the aniline (B41778) moiety can all be independently modified, leading to a vast chemical space of potential products.

While specific, large-scale combinatorial libraries based on a this compound core are not extensively documented in publicly available literature, the principles of combinatorial chemistry are readily applicable to this scaffold. nih.gov By employing a "split-and-pool" synthesis strategy, where the scaffold is sequentially reacted with different sets of building blocks, a large library of analogues can be rapidly generated. nih.gov

For example, the piperidine (B6355638) nitrogen can be alkylated or acylated with a variety of substituents. The carboxylic acid can be converted to a range of esters, amides, or other functional groups. Furthermore, the aniline ring can be substituted at various positions to introduce additional diversity. This multi-directional approach to diversification can lead to the discovery of novel compounds with a range of biological activities.

The generation of such libraries would be highly valuable for screening against various biological targets, potentially identifying new leads for drug discovery beyond the traditional focus on opioid receptors.

Strategic Integration into Scaffold-Based Research Methodologies

Scaffold-based drug discovery is a widely used approach in medicinal chemistry where a core molecular structure, or scaffold, with known or potential biological activity is systematically decorated with various substituents to optimize its properties. The this compound core represents a "privileged scaffold" due to its presence in numerous biologically active compounds, particularly those targeting G-protein coupled receptors.

The oxazolidinone ring is another example of a versatile scaffold in medicinal chemistry, with applications in various therapeutic areas. nih.govnih.gov Similarly, the this compound framework can be strategically employed to develop new chemical entities. Its rigid piperidine ring provides a defined three-dimensional arrangement for the appended functional groups, which is crucial for specific interactions with biological targets.

The strategic integration of this scaffold into research programs allows for a focused exploration of chemical space. By systematically modifying the substituents on the scaffold and evaluating the structure-activity relationships (SAR), researchers can gain a deeper understanding of the molecular requirements for a desired biological effect. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery.

Development of Novel Synthetic Methodologies Utilizing this compound Derivatives

The development of novel synthetic methodologies is crucial for expanding the chemical toolbox and enabling the synthesis of previously inaccessible molecules. While much of the synthetic chemistry surrounding this compound derivatives has focused on established routes to known analgesics, there is potential for the development of new transformations.

For instance, novel catalytic methods could be developed for the selective functionalization of the aniline ring in the presence of the other reactive groups. Advances in C-H activation chemistry could also provide new ways to directly modify the piperidine ring. Furthermore, the development of efficient, one-pot procedures for the synthesis and diversification of the this compound scaffold would be highly beneficial for accelerating drug discovery efforts.

An improved process for the synthesis of 4-anilidopiperidine analgesics has been reported that involves the use of a spiro intermediate in the transformation of an amide to an anilino methyl ester, highlighting ongoing efforts to refine and innovate synthetic routes involving this scaffold. google.com As new synthetic methods become available, their application to the this compound core will undoubtedly lead to the creation of novel and diverse molecular architectures with a wide range of potential applications.

Structure Activity Relationship Sar Methodologies and Ligand Design Principles Involving 4 Anilinoisonipecotic Acid Derivatives

Conceptual Frameworks for SAR Studies on 4-Anilinoisonipecotic Acid Derivatives

The exploration of structure-activity relationships (SAR) for this compound derivatives is fundamentally rooted in the established pharmacophore model of 4-anilinopiperidine analgesics. This model identifies several key structural components that are crucial for high-affinity binding to opioid receptors, particularly the µ-opioid receptor. The foundational concept posits that the molecule must possess specific features arranged in a precise three-dimensional orientation to effectively interact with the receptor's binding pocket.

These essential features include:

A tertiary amine, which is typically protonated at physiological pH and forms a critical ionic interaction with an acidic residue (such as Asp147 in the µ-opioid receptor) in the receptor.

An aromatic ring (the anilino phenyl group) that engages in hydrophobic and van der Waals interactions with the receptor.

A central piperidine (B6355638) ring that serves as a scaffold, holding the amine and aromatic group in a specific spatial arrangement.

The N-substituent on the piperidine nitrogen, where a phenethyl group has been found to be optimal for potent µ-opioid agonism.

SAR studies on this compound derivatives systematically modify each of these components to probe their influence on analgesic potency and receptor selectivity. The introduction of the carboxylic acid at the 4-position of the piperidine ring adds another layer of complexity and potential interaction, allowing for further exploration of the binding pocket. This framework guides the synthesis of new analogs to map the chemical space around the core structure and to understand the receptor's topographical and electronic requirements.

Identification of Key Structural Motifs for Modulated Chemical or Biological Activity

Through systematic SAR studies, several structural motifs on the this compound scaffold have been identified as critical modulators of biological activity. These motifs represent "hot spots" for modification, where even minor changes can lead to significant shifts in potency and efficacy.

The N-Acyl Group: The nature of the acyl group on the anilino nitrogen is a primary determinant of potency. For fentanyl-related compounds, a propionyl group is generally optimal. Replacing it with larger or smaller acyl groups, or with a phenacyl group, often leads to a decrease in antinociceptive activity. nih.gov

The N-Phenethyl Moiety: The phenethyl group attached to the piperidine nitrogen is a hallmark of many potent µ-opioid agonists. The aromatic ring of this group is believed to occupy a specific hydrophobic sub-pocket within the receptor. Modifications to this group, such as substitution on the phenyl ring or altering the length of the ethyl chain, can significantly impact binding affinity.

The 4-Position of the Piperidine Ring: This position is of paramount importance in derivatives of this compound. The presence of a carboxy or carboxyester group at this position can dramatically enhance potency. For instance, carfentanil, the methyl ester corresponding to a derivative of this compound, is approximately 10,000 times more potent than morphine. nih.gov This suggests that the 4-substituent can access an additional binding site or induce a more favorable conformation for receptor activation. The steric bulk and electronic nature of this substituent are critical factors. nih.gov

The Anilino Phenyl Ring: Substitution on the anilino phenyl ring generally leads to a decrease in analgesic potency. nih.gov However, para-substituents such as fluorine, iodine, or methyl can result in compounds that, while less potent than fentanyl, are still more effective than morphine. nih.gov This indicates that the electronic properties and size of the substituent at this position can fine-tune the interaction with the receptor.

The following table summarizes the general impact of modifications at these key positions on analgesic activity:

| Structural Motif | Modification | General Effect on Analgesic Potency | Reference(s) |

| N-Acyl Group | Deviation from propionyl (e.g., acetyl, butyryl) | Decrease | nih.gov |

| Piperidine N-Substituent | Replacement of phenethyl group | Significant decrease | nih.gov |

| Piperidine 4-Position | Introduction of carboxyester | Significant increase | nih.gov |

| Anilino Phenyl Ring | Introduction of para-substituents | General decrease, but some retain high potency | nih.gov |

Rational Design Strategies for Analogues and Probes

The rational design of analogues and probes based on the this compound scaffold employs the principles derived from SAR studies to achieve specific goals, such as enhanced potency, improved selectivity, or the development of tools for studying receptor function.

One primary strategy is bioisosteric replacement . This involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving pharmacokinetic or pharmacodynamic properties. For example, the phenyl ring of the phenethyl group can be replaced with a bioisosteric heterocycle like a thienyl group, as seen in the development of sufentanil from a carfentanil-related precursor. nih.gov

Another key strategy is conformational constraint . By introducing rigidity into the flexible this compound structure, researchers can lock the molecule into a specific conformation that is presumed to be the "active" one for receptor binding. This can be achieved by creating ring-fused analogues. While this approach has been explored with fentanyl analogues, it has often resulted in a significant loss of activity, suggesting that some degree of flexibility is necessary for optimal receptor interaction. nih.gov

The design of molecular probes, such as radiolabeled ligands for positron emission tomography (PET) imaging or fluorescently tagged molecules, also relies on these rational design principles. In this context, the goal is to introduce a reporter group (e.g., a radioisotope or a fluorophore) without significantly disrupting the molecule's ability to bind to its target. This often involves identifying positions on the scaffold that are tolerant to substitution, as determined by SAR studies.

Computational Approaches in SAR Analysis and Ligand Optimization

Computational chemistry has become an indispensable tool in the SAR analysis and optimization of this compound derivatives and related compounds. These methods provide insights into the molecular interactions that are often difficult to obtain through experimental means alone.

Molecular docking is a widely used technique to predict the preferred binding orientation of a ligand to its receptor. By docking a series of this compound analogues into a homology model or a crystal structure of the µ-opioid receptor, researchers can rationalize observed SAR data. For example, docking studies can reveal why a particular substituent enhances binding affinity by showing that it forms a favorable hydrogen bond or hydrophobic interaction with a specific amino acid residue in the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. These models can then be used to predict the activity of novel, unsynthesized analogues. For fentanyl-related compounds, QSAR can help to understand the relative importance of various physicochemical properties, such as lipophilicity, electronic effects, and steric parameters, in determining analgesic potency.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. This can help to understand how the binding of a ligand like a this compound derivative may induce conformational changes in the receptor, which is a key step in receptor activation. MD simulations can also be used to assess the stability of the predicted binding poses from molecular docking. These computational approaches, when used in conjunction with experimental synthesis and biological testing, create a powerful iterative cycle for the rational design and optimization of new ligands. nih.gov

Advanced Analytical Techniques for the Characterization of 4 Anilinoisonipecotic Acid in Research Contexts

Chromatographic Separations and Purification Methodologies (e.g., HPLC, GC)

Chromatographic techniques are indispensable for the separation and purification of 4-anilinoisonipecotic acid from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent methods utilized for these purposes.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Due to its polar carboxylic acid and secondary amine functionalities, as well as the aromatic aniline (B41778) group, reversed-phase HPLC is a particularly suitable approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

The separation of this compound and its potential impurities or related substances can be effectively achieved using a C18 or a phenyl-hexyl column. The mobile phase typically consists of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is varied over time, is often employed to achieve optimal separation of compounds with differing polarities. For mass spectrometry-compatible methods, volatile buffers like formic acid or ammonium acetate (B1210297) are preferred over non-volatile ones like phosphate buffers sielc.comnih.gov.

A typical HPLC method for a compound structurally similar to this compound is detailed in the interactive table below.

| Parameter | Value | Reference |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | nih.gov |

| Mobile Phase B | Acetonitrile | nih.gov |

| Gradient | 5-95% B over 20 minutes | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 254 nm | plos.org |

| Column Temperature | 30 °C | oup.com |

Gas Chromatography (GC):

Gas chromatography is a powerful technique for the analysis of volatile compounds. However, due to the low volatility and polar nature of this compound, direct analysis by GC is challenging and often results in poor peak shape and thermal degradation. To overcome these limitations, derivatization is a crucial step. The carboxylic acid and the secondary amine groups can be converted into more volatile and thermally stable esters and amides, respectively. Common derivatizing agents include silylating agents (e.g., BSTFA), acylating agents (e.g., trifluoroacetic anhydride, pentafluoropropionic anhydride), or alkylating agents (e.g., methyl iodide) nih.govrsc.org.

Following derivatization, the resulting derivative can be analyzed by GC coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. The choice of a suitable capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or HP-5MS), is critical for achieving good separation.

A representative GC-MS method for a derivatized piperidine (B6355638) compound is outlined in the interactive table below.

| Parameter | Value | Reference |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | nih.gov |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Inlet Temperature | 280 °C | nih.gov |

| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) | plos.org |

| Detector | Mass Spectrometer (Electron Ionization) | plos.org |

Purification of this compound on a larger scale can be accomplished using preparative HPLC, which utilizes larger columns and higher flow rates to isolate gram quantities of the pure compound. Alternatively, classical column chromatography using silica (B1680970) gel or alumina (B75360) can be employed, though careful selection of the eluent system is necessary to achieve efficient separation due to the compound's polar nature. General purification strategies for carboxylic acids often involve dissolution in a basic aqueous solution, extraction of neutral impurities with an organic solvent, followed by acidification of the aqueous layer to precipitate the purified acid, which can then be collected by filtration and further purified by recrystallization lookchem.com.

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic techniques are fundamental for the unambiguous determination of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons of the anilino group, the methine proton at the 4-position of the piperidine ring, and the methylene (B1212753) protons of the piperidine ring. The chemical shifts and coupling patterns of these protons would confirm the connectivity of the molecule. The proton attached to the nitrogen of the aniline and the acidic proton of the carboxylic acid may be observable, though their signals can be broad and may exchange with deuterium (B1214612) upon addition of D₂O.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the piperidine ring. The chemical shifts are indicative of the electronic environment of each carbon atom.

2D NMR: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, providing definitive structural confirmation.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable ionization techniques, as they are soft methods that typically produce a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻). High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, can reveal characteristic fragmentation patterns that confirm the presence of the anilino and isonipecotic acid moieties nih.govtsijournals.com.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

O-H stretch of the carboxylic acid, which is typically a very broad band in the region of 3300-2500 cm⁻¹.

N-H stretch of the secondary amine in the anilino group, appearing as a sharp to medium band around 3400-3300 cm⁻¹.

C=O stretch of the carboxylic acid, which is a strong, sharp absorption around 1720-1700 cm⁻¹.

C-N stretch and aromatic C=C stretches in the fingerprint region (1600-1000 cm⁻¹).

The table below summarizes the expected spectroscopic data for this compound based on the analysis of structurally related compounds.

| Technique | Expected Features | Reference |

| ¹H NMR | Aromatic protons (~6.5-7.5 ppm), Piperidine protons (~1.5-3.5 ppm), COOH proton (broad, >10 ppm), NH proton (broad) | nih.gov |

| ¹³C NMR | Carbonyl carbon (~170-180 ppm), Aromatic carbons (~110-150 ppm), Piperidine carbons (~25-60 ppm) | nih.gov |

| Mass Spec (ESI) | [M+H]⁺ or [M-H]⁻ corresponding to C₁₁H₁₄N₂O₂ | nih.gov |

| IR (cm⁻¹) | ~3300 (N-H), ~3000 (broad O-H), ~1710 (C=O), ~1600 & ~1500 (aromatic C=C) | nih.gov |

Advanced Spectroscopic Methods for Conformational and Electronic Structure Probing

Beyond the standard characterization techniques, more advanced spectroscopic methods can provide deeper insights into the conformational dynamics and electronic properties of this compound.

Variable Temperature NMR (VT-NMR): This technique can be used to study conformational changes in the molecule, such as the ring inversion of the piperidine chair conformation and the rotation around the C-N bond connecting the aniline ring to the piperidine. By recording NMR spectra at different temperatures, it is possible to determine the energy barriers for these processes.

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive vibrational spectroscopy technique that can provide detailed structural information, even at very low concentrations. It has been successfully used to differentiate structurally similar fentanyl analogs by creating unique spectroscopic fingerprints spectroscopyonline.comnews-medical.net. This method could be applied to study the adsorption and orientation of this compound on metallic surfaces.

Solid-State NMR (ssNMR): For compounds that are difficult to crystallize or are amorphous, ssNMR is a powerful tool for structural elucidation in the solid state. It can provide information on the local environment and conformation of the molecule, as well as intermolecular interactions mdpi.com. Techniques like cross-polarization magic-angle spinning (CP-MAS) can be used to obtain high-resolution spectra of solid samples.

Computational Chemistry: Density Functional Theory (DFT) calculations are often used in conjunction with experimental spectroscopic data to predict and interpret spectra, as well as to investigate the relative energies of different conformers and the electronic structure of the molecule.

Emerging Research Directions and Future Perspectives for 4 Anilinoisonipecotic Acid

Innovations in Sustainable Synthesis of 4-Anilinoisonipecotic Acid

Traditional synthetic routes to this compound and its derivatives, such as the Strecker reaction followed by hydrolysis, often involve harsh reagents, low yields, and challenging purifications. nih.govgoogle.com These methods, while effective for laboratory-scale synthesis, present significant environmental and economic challenges for larger-scale production. The development of more sustainable synthetic strategies is a key area for future research.

Green Chemistry Approaches: The principles of green chemistry offer a framework for developing more environmentally benign syntheses. For the production of complex amines, this includes the use of safer solvents, minimizing waste, and employing catalytic methods. nih.gov While specific studies on the green synthesis of this compound are not yet prevalent in the literature, progress in the sustainable synthesis of other functionalized piperidines provides a roadmap. For instance, the use of biocatalysis and flow chemistry are promising avenues. nih.govresearchgate.netnih.gov

Potential for Biocatalysis: Biocatalytic methods, utilizing enzymes to perform chemical transformations, offer high selectivity and operate under mild conditions, reducing energy consumption and waste. researchgate.netnih.govnih.govmdpi.commdpi.com The application of enzymes like transaminases or engineered hydrolases could potentially streamline the synthesis of chiral this compound derivatives, a critical aspect for developing stereospecific drugs. Research into enzymes that can tolerate the sterically demanding structure of this compound precursors would be a significant step forward.

Exploration of Novel Chemical Reactivity Patterns and Applications

The known chemistry of this compound largely revolves around functionalization of the piperidine (B6355638) nitrogen, the aniline (B41778) nitrogen, and the carboxylic acid. However, the inherent reactivity of the scaffold may allow for novel transformations and the creation of unique molecular architectures.

Unusual Reactivity: The interaction between the aniline and piperidine moieties could lead to unusual reactivity under specific conditions. For example, intramolecular cyclization reactions could be explored to generate novel heterocyclic systems. The presence of the tertiary amine and the aniline ring also suggests potential for oxidative coupling reactions or the formation of unique coordination complexes with metal catalysts. The detection of a protected precursor, tert-butyl-4-anilinopiperidine-1-carboxylate (4-AP-t-BOC), in unexpected contexts highlights the need for a deeper understanding of the stability and reactivity of these compounds. nih.gov

Computational Studies: In silico studies can play a crucial role in predicting and understanding the reactivity of this compound. researchgate.net Density functional theory (DFT) calculations could be employed to model reaction pathways, predict the feasibility of novel transformations, and design experiments to explore new chemical space. Such computational approaches can accelerate the discovery of new reactions and applications for this versatile scaffold.

Interdisciplinary Research Opportunities Involving this compound Derivatives

The this compound framework is not limited to medicinal chemistry. Its unique structural features and synthetic accessibility open doors for interdisciplinary research.

Medicinal Chemistry and Pharmacology: The primary application remains in the development of opioid receptor modulators. nih.gov However, the scaffold could be explored for its potential to interact with other biological targets. The ability to introduce diverse functional groups allows for the creation of large chemical libraries for high-throughput screening against various receptors and enzymes. The development of radiolabeled derivatives, for instance with 11C or 18F, for use in positron emission tomography (PET) is an active area of research for studying opioid receptors in the brain. nih.gov

Forensic Science and Law Enforcement: The use of this compound derivatives as precursors in the illicit synthesis of fentanyl and its analogues has made them a focus of forensic science and regulatory agencies. federalregister.govucla.edu Research in this area includes the development of sensitive analytical methods for the detection of these precursors in seized materials and understanding the synthetic routes used in clandestine laboratories. nih.govfederalregister.gov This knowledge is crucial for law enforcement to combat the opioid crisis.

Materials Science and Sensor Technology: While unexplored, the rigid piperidine ring and the aromatic aniline moiety could be incorporated into polymers or other materials to impart specific properties. The nitrogen atoms could act as coordination sites for metals, leading to the development of novel catalysts or functional materials. Furthermore, derivatization with fluorophores or other signaling units could lead to the creation of chemical sensors for various analytes. The use of N-(4-aminophenyl)piperidine for derivatizing organic acids to improve their detection in mass spectrometry provides a proof-of-concept for this type of application. nih.gov

Unexplored Derivatization Pathways and Their Academic Implications

Beyond the well-established N-alkylation and N-acylation reactions, there are numerous unexplored derivatization pathways for this compound that hold significant academic and potentially practical implications.

Functionalization of the Piperidine Ring: The piperidine ring itself offers opportunities for further functionalization. For example, C-H activation methods could be employed to introduce substituents at other positions on the ring, leading to novel structural analogues with potentially different pharmacological profiles. The development of methods for the stereoselective functionalization of the piperidine ring would be of particular academic interest.

Modification of the Aniline Moiety: The aniline ring is another site for diversification. Electrophilic aromatic substitution reactions could be used to introduce a wide range of functional groups, such as halogens, nitro groups, or alkyl groups. researchgate.net These modifications would significantly alter the electronic properties of the molecule and could have a profound impact on its biological activity. Suzuki coupling and other cross-coupling reactions could also be employed to attach new aryl or alkyl groups to the aniline ring. organic-chemistry.org

Transformations of the Carboxylic Acid: The carboxylic acid group can be converted into a variety of other functional groups, such as amides, esters, and alcohols, which are common modifications in drug discovery. google.com More complex transformations, such as the conversion of the carboxylic acid to a tetrazole or other bioisosteres, could lead to compounds with improved metabolic stability or altered pharmacological properties.

The systematic exploration of these derivatization pathways will not only expand the chemical space around the this compound scaffold but also contribute to a deeper understanding of structure-activity relationships and potentially lead to the discovery of new chemical entities with novel applications.

Q & A

Q. How should long-term stability in biological assays be assessed to ensure reliable activity measurements?

- Methodological Answer : Perform:

- Accelerated degradation studies : Incubate compound in assay buffers (e.g., PBS, pH 7.4) at 37°C for 24–72 hours.

- LC-MS monitoring : Track parent compound depletion and byproduct formation.

- Bioactivity correlation : Compare pre- and post-degradation EC values in functional assays .

Data Presentation Guidelines

-

Tables :

Parameter Synthesis Condition Analytical Result Reaction Temp. 70°C Yield: 68% Purity (HPLC) C18 column 98.2% Stability (pH 7) 37°C, 1 week <5% degradation -

Figures : Include dose-response curves (log[concentration] vs. % inhibition) and molecular docking poses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.